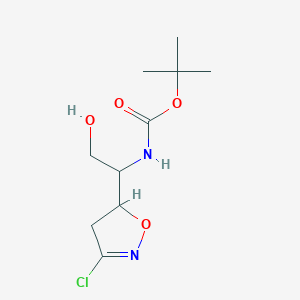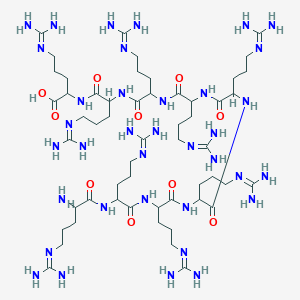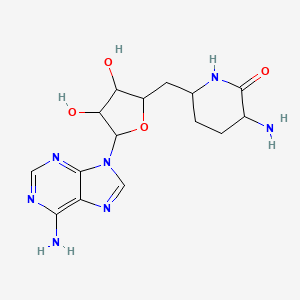
Cyclosinefungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosinefungin is a natural nucleoside compound that has been isolated from various Streptomyces species It is structurally related to S-adenosylmethionine and exhibits antifungal, antiviral, and antiparasitic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosinefungin involves the coupling of an ornithine residue to the 5’ end of adenosine via a carbon-carbon bond. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the stepwise assembly of the molecule using protected intermediates and coupling reagents.
Biosynthesis: this compound can be produced through fermentation processes using Streptomyces species, where the compound is isolated from the culture broth.
Industrial Production Methods
Industrial production of this compound typically relies on fermentation processes. Streptomyces cultures are grown under controlled conditions, and the compound is extracted and purified from the culture medium. This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclosinefungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Cyclosinefungin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is studied for its role in inhibiting RNA/DNA methyltransferases, which are crucial for gene expression regulation.
Medicine: this compound is investigated for its potential as an antiviral and antifungal agent, particularly against dengue and Zika viruses.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
Cyclosinefungin exerts its effects by inhibiting RNA/DNA methyltransferases, which are enzymes responsible for the methylation of nucleic acids. This inhibition disrupts the synthesis of RNA and DNA, leading to the suppression of viral and fungal replication. The molecular targets include the methyltransferase domains of various viral and fungal enzymes.
Comparison with Similar Compounds
Cyclosinefungin is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
S-adenosylmethionine: A natural nucleoside involved in methylation reactions.
S-adenosylhomocysteine: A byproduct of methylation reactions that also inhibits methyltransferases.
Sinefungin: Another nucleoside analog with antifungal and antiviral properties.
This compound stands out due to its potent inhibitory effects on a broad range of methyltransferases, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C15H21N7O4 |
|---|---|
Molecular Weight |
363.37 g/mol |
IUPAC Name |
3-amino-6-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19) |
InChI Key |
BWDKBEBWUPIWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
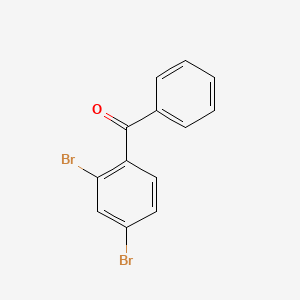
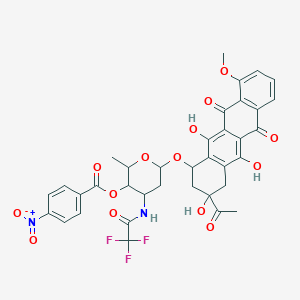

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)
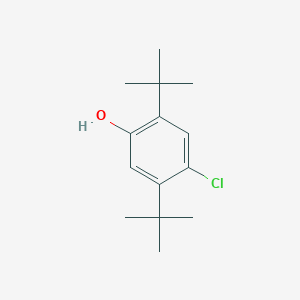
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)
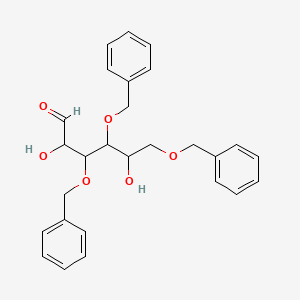
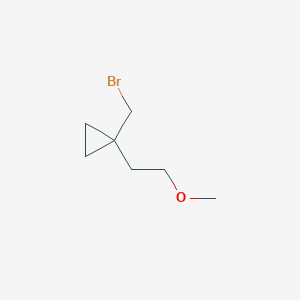
![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
